4-(Cyanomethyl)phenyl 4-chlorobenzene-1-sulfonate
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Overview
Description
4-(Cyanomethyl)phenyl 4-chlorobenzene-1-sulfonate is an organic compound with the molecular formula C14H10ClNO3S and a molecular weight of 307.75 g/mol . It belongs to the class of aromatic sulfonates and is characterized by the presence of a cyanomethyl group attached to a phenyl ring, which is further connected to a chlorobenzene sulfonate moiety .
Preparation Methods
The synthesis of 4-(Cyanomethyl)phenyl 4-chlorobenzene-1-sulfonate typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzenesulfonyl chloride and 4-(cyanomethyl)phenol as the primary starting materials.
Reaction Conditions: The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-chlorobenzenesulfonyl chloride is added dropwise to a solution of 4-(cyanomethyl)phenol in an appropriate solvent like dichloromethane. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-(Cyanomethyl)phenyl 4-chlorobenzene-1-sulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted products.
Reduction: The cyanomethyl group can be reduced to an aminomethyl group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: The cyanomethyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Scientific Research Applications
4-(Cyanomethyl)phenyl 4-chlorobenzene-1-sulfonate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: It serves as a building block for the synthesis of biologically active molecules and probes for studying biochemical pathways.
Medicine: It is utilized in the development of potential therapeutic agents, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 4-(Cyanomethyl)phenyl 4-chlorobenzene-1-sulfonate depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved vary based on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
4-(Cyanomethyl)phenyl 4-chlorobenzene-1-sulfonate can be compared with similar compounds such as:
4-(Cyanomethyl)phenyl 4-methylbenzenesulfonate: Similar structure but with a methyl group instead of a chlorine atom.
4-(Cyanomethyl)phenyl 4-nitrobenzenesulfonate: Contains a nitro group instead of a chlorine atom, leading to different reactivity and applications.
4-(Cyanomethyl)phenyl 4-fluorobenzenesulfonate: Features a fluorine atom instead of chlorine, affecting its chemical properties and uses.
Properties
IUPAC Name |
[4-(cyanomethyl)phenyl] 4-chlorobenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3S/c15-12-3-7-14(8-4-12)20(17,18)19-13-5-1-11(2-6-13)9-10-16/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIVICHXTJBXLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)OS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379156 |
Source
|
Record name | 4-(Cyanomethyl)phenyl 4-chlorobenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175135-38-3 |
Source
|
Record name | 4-(Cyanomethyl)phenyl 4-chlorobenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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